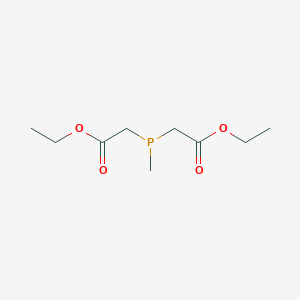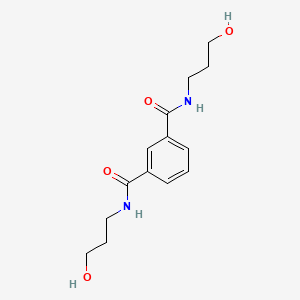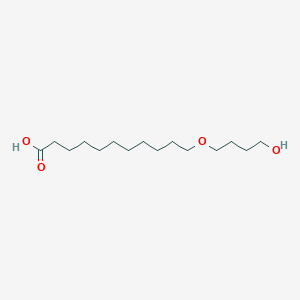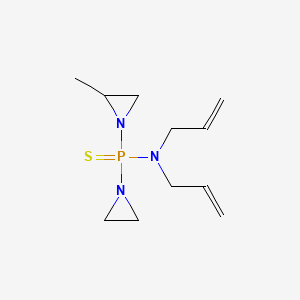
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid is an organic compound characterized by its complex structure, which includes two heptylanilino groups attached to a benzene ring with two carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dibromoterephthalic acid with 4-heptylaniline under specific conditions to form the desired product. The reaction often requires a catalyst and is conducted under controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzene ring.
Reduction: This can lead to the formation of different derivatives by reducing the carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its use in drug development, particularly for its potential therapeutic properties.
Wirkmechanismus
The mechanism by which 2,5-Bis(4-heptylanilino)benzene-1,4-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present and the overall structure of the compound. The exact pathways and targets would vary based on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial purposes .
Eigenschaften
CAS-Nummer |
43002-40-0 |
|---|---|
Molekularformel |
C34H44N2O4 |
Molekulargewicht |
544.7 g/mol |
IUPAC-Name |
2,5-bis(4-heptylanilino)terephthalic acid |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-11-13-25-15-19-27(20-16-25)35-31-23-30(34(39)40)32(24-29(31)33(37)38)36-28-21-17-26(18-22-28)14-12-10-8-6-4-2/h15-24,35-36H,3-14H2,1-2H3,(H,37,38)(H,39,40) |
InChI-Schlüssel |
HGNLXWCBFJXHAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=C(C=C3)CCCCCCC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

methanone](/img/structure/B14659509.png)


-lambda~5~-phosphane](/img/structure/B14659523.png)





![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)


